

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Fumarate

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For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document focuses on Dimethyl Fumarate (DMF). Initial searches for "3,7-Dimethylfumarate" yielded a single result for a compound with the molecular formula C17H14O4, described as an inhibitor of TGF-β1 mediated hepatic stellate cell activation.[1] However, the vast majority of scientific literature and chemical databases under similar search queries refer to Dimethyl Fumarate (C6H8O4). It is presumed that the intended subject of this guide is the well-documented and clinically significant Dimethyl Fumarate.

Core Physicochemical Properties

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid and is a well-characterized molecule with significant therapeutic applications, notably in the treatment of multiple sclerosis and psoriasis.[2] Its biological activity and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Dimethyl Fumarate.



Property	Value	Source(s)
Molecular Formula	C6H8O4	[3][4]
Molecular Weight	144.13 g/mol	[3][4]
Melting Point	102-106 °C	[3][5]
Boiling Point	192-193 °C	[3][5]
Solubility	- Water: 1.6 mg/mL (at 20°C) - Methanol: 30-36 mg/mL - Ethanol: 10 mg/mL (at 25°C) - DMSO: 29 mg/mL (at 25°C)	[5]
Appearance	White to off-white crystalline solid/powder	[4][6]
CAS Number	624-49-7	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols related to the synthesis and characterization of Dimethyl Fumarate.

Synthesis of Dimethyl Fumarate

Several methods for the synthesis of Dimethyl Fumarate have been established, with Fischer esterification and isomerization of dimethyl maleate being common approaches.[7][8]

Protocol 1: Fischer Esterification of Fumaric Acid[7][9]

This method involves the acid-catalyzed esterification of fumaric acid with methanol.

- Materials: Fumaric acid, Methanol, Sulfuric acid (H2SO4) as a catalyst.
- Procedure:
 - Suspend fumaric acid in an excess of methanol.



- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture at reflux for a specified period (e.g., 111 minutes at 98°C for optimal conversion).[7]
- Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
- Upon completion, cool the reaction mixture to allow the Dimethyl Fumarate to crystallize.
- Isolate the product by filtration, wash with cold methanol or water to remove unreacted acid and catalyst.
- o Dry the purified crystals.

Protocol 2: Isomerization of Dimethyl Maleate[8]

This protocol describes the conversion of the cis-isomer (dimethyl maleate) to the trans-isomer (Dimethyl Fumarate).

- Materials: Dimethyl maleate, a catalyst (e.g., a Lewis acid or an amine).
- Procedure:
 - Dissolve dimethyl maleate in a suitable solvent.
 - Add the catalyst to the solution.
 - Heat the mixture to facilitate the isomerization.
 - Monitor the conversion to Dimethyl Fumarate.
 - Once the reaction reaches equilibrium or completion, isolate the product, which may involve crystallization or chromatographic purification.

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of Dimethyl Fumarate.



Melting Point Determination:

- Apparatus: Capillary melting point apparatus.
- Procedure: A small, powdered sample of Dimethyl Fumarate is packed into a capillary tube
 and heated in the apparatus. The temperature range over which the sample melts is
 recorded as the melting point.

Solubility Assessment: [5][10]

 Procedure: An excess amount of Dimethyl Fumarate is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethyl Fumarate is determined using a suitable analytical method, such as highperformance liquid chromatography (HPLC) or UV-spectrophotometry.

X-ray Diffraction (XRD) for Crystallinity:[11]

- Apparatus: X-ray diffractometer.
- Procedure: A powdered sample of Dimethyl Fumarate is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks, confirms the crystalline structure of the material.

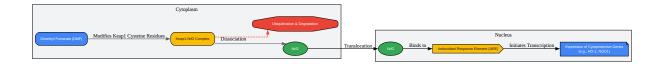
Signaling Pathway Visualization

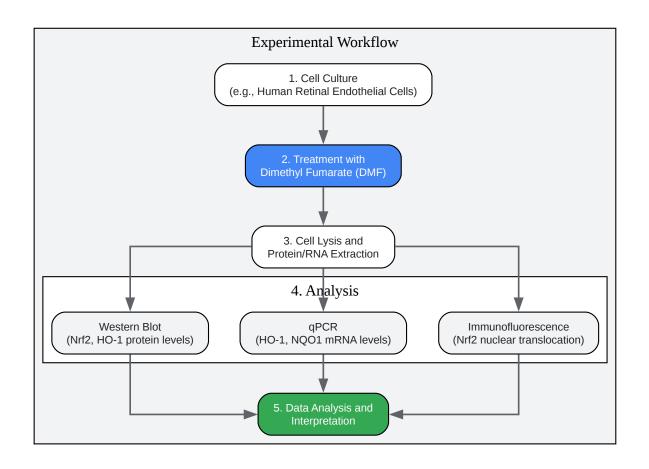
Dimethyl Fumarate is known to exert its therapeutic effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[12][13][14][15]

Nrf2 Signaling Pathway Activated by Dimethyl Fumarate

The following diagram illustrates the mechanism of Nrf2 activation by Dimethyl Fumarate.







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